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Compound Overview and Pharmacokinetic Summary

Zimlovisertib (PF‐06650833) is a selective, reversible inhibitor of interleukin‐1 receptor‐associated kinase 4

(IRAK4) with potential anti‐inflammatory effects for conditions like rheumatoid arthritis and hidradenitis

suppurativa [1]. Key pharmacokinetic (PK) characteristics from early studies include low absolute oral

bioavailability of 17.4% for a 300 mg dose and low absorption (estimated fraction absorbed of 44%) [1]

[2]. The compound is primarily excreted via the fecal route, with a mean of 59.3% of the administered dose

recovered in feces, compared to 23.1% in urine, indicating a significant role of hepatic metabolism and/or

biliary excretion in its clearance [1].

Detailed Sampling Protocol from Phase 1 Mass Balance Study

The following protocol is derived from a published Phase 1, open-label, fixed-sequence, two-period, single-

dose study that assessed the mass balance and absolute bioavailability of zimlovisertib in healthy male

participants using a 14C-microtracer approach [1].

2.1. Study Design Overview

This study was conducted in two distinct periods with a washout of at least 21 days in between [1]:

Period A: Single oral dose of 300 mg 14C-zimlovisertib (containing approximately 750 nCi 14C).
Period B: Single oral dose of 300 mg unlabeled zimlovisertib, followed by an intravenous (IV)

microtracer of 14C-zimlovisertib (135 μg containing approximately 750 nCi 14C) administered as a
5-minute infusion approximately 2 hours after the oral dose [1].
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2.2. Biological Fluid Collection Schedule

The sampling protocol was comprehensive to fully characterize the PK profile, mass balance, and routes of

excretion.

Table 1: Blood Sampling Schedule for Pharmacokinetic Analysis

Study
Period

Sample Collection Timepoints (Relative to Dose)

Period A
(Oral 14C)

Pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12 hours (Day 1); then daily up to 168 hours (Days

2, 3, 5, 7); additional sparse samples between Day 8 and Day 21 for metabolite profiling
[1].

| Period B (Oral + IV) | Oral dose PK: Pre-dose, 0.25, 0.5, 1, 1.5 h post-oral dose; 2 h (pre-IV dose). IV

dose PK: 2.08, 2.17, 2.33, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 10, 12, 18 hours post-IV dose [1]. |

Table 2: Urine and Feces Collection Schedule for Mass Balance

Biological
Matrix

Collection Intervals

Urine Pre-dose, 0-12 hours, and 12-24 hours post-dose on Day 1; then at least once daily for

the following days until recovery criteria were met (≥90% of dose recovered or <1% per
day for 2 consecutive days) [1].

Feces Pre-dose, 0-24 hours post-dose; then at least once daily until recovery criteria were met
[1].

The following workflow diagram summarizes the sequential design of this two-period study:
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Analytical Methods and Data Analysis
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3.1. Bioanalytical Methodologies

Accelerator Mass Spectrometry (AMS): This highly sensitive technique was used to measure the

ultra-low levels of the 14C-labeled microtracer following both oral and IV administration. AMS is
essential for detecting the very low radioactivity (microdose) used in this approach, which circumvents

the need for extensive preclinical toxicology and dosimetry studies [1].
Standard PK Assays: Conventional bioanalytical methods (e.g., LC-MS/MS) were likely used to

quantify plasma concentrations of the parent zimlovisertib and its two major metabolites, PF‐
06787899 and PF‐06787900, as the measurement of these analytes was a secondary objective of

the study [1].

3.2. Key Pharmacokinetic Calculations

Absolute Bioavailability (F): Calculated by comparing the dose-normalized Area Under the Curve

(AUC) from time 0 to infinity (AUC0-∞) of the oral dose to that of the IV microtracer dose [1]. >
Formula: F = (AUC_0-∞_oral / Dose_oral) / (AUC_0-∞_IV / Dose_IV) × 100%

Mass Balance and Excretion: The cumulative recovery of total radioactivity (parent drug and
metabolites) in urine and feces was calculated as a percentage of the total administered dose.

Safety and Tolerability Monitoring

Throughout the study, safety was monitored via:

Adverse Events (AEs): Recording of all treatment-emergent adverse events (TEAEs).
Clinical Laboratory Tests: Including hematology, clinical chemistry, and urinalysis.

Vital Signs and ECG Monitoring.

In this specific study, zimlovisertib was well-tolerated. There were no reports of deaths, serious adverse

events, severe AEs, or discontinuations due to AEs [1].

Critical Considerations for Protocol Design

Microtracer Advantage: The 14C-microtracer AMS approach used here is a modern methodology
that allows for the simultaneous assessment of mass balance and absolute bioavailability within a

single study, reducing inter-participant variability and accelerating drug development timelines [1].
Sample Size: This foundational Phase 1 study was conducted in a small cohort (n=6). Later-phase

clinical trials will require larger sample sizes to adequately characterize population PK and variability.
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Metabolite Monitoring: The protocol included profiling of major metabolites, which is crucial for

understanding the complete disposition and potential activity of drug-related material [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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